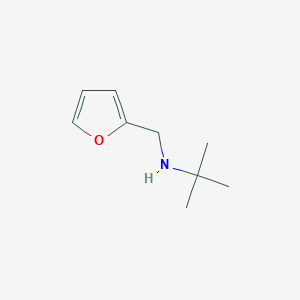

N-(tert-butyl)-N-(2-furylmethyl)amine

Overview

Description

N-(tert-butyl)-N-(2-furylmethyl)amine, also known as TBFMA, is an organic compound that is widely used in a variety of scientific applications. TBFMA is a tertiary amine, meaning it contains three alkyl groups attached to a nitrogen atom. It is a colorless liquid with a strong odor, and is often used as a solvent in organic synthesis. TBFMA is also used as a reagent in various reactions, such as the synthesis of polymers and other organic compounds.

Scientific Research Applications

1. Synthesis of Useful Amines from Biomass-Based Furan Compounds Furanic oxygenates derived from lignocellulosic biomass can be transformed into valuable amine compounds via reductive amination or hydrogen-borrowing amination mechanisms . N-(furan-2-ylmethyl)-2-methylpropan-2-amine could potentially be used as a building block in these transformations .

Development of Heterogeneous Catalysts

The study of furanic oxygenates has led to significant progress in the generation of useful amines over heterogeneous catalysts . This compound could be used in the development of more efficient and stable heterogeneous catalysts .

Synthesis of Tetrazole Derivatives

N-(furan-2-ylmethyl)-2-methylpropan-2-amine can be used in the synthesis of tetrazole derivatives . These derivatives have potential applications in medicinal chemistry .

Antimicrobial Studies

Some derivatives of N-(furan-2-ylmethyl)-2-methylpropan-2-amine have shown promising results in antimicrobial studies . They could potentially be used in the development of new antimicrobials .

Biological Evaluation

N-(furan-2-ylmethyl)-2-methylpropan-2-amine and its derivatives can be used in biological evaluation studies . These studies can help understand the structure-activity relationship of these compounds .

Development of Novel Indole Scaffolds

N-(furan-2-ylmethyl)-2-methylpropan-2-amine can be used in the design and synthesis of novel indole scaffolds . These scaffolds can have potential applications in medicinal chemistry .

Mechanism of Action

Target of Action

Furan derivatives have been noted for their remarkable therapeutic efficacy , suggesting that they may interact with a variety of biological targets.

Mode of Action

Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics . For instance, N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA) has been identified as a potential cognitive enhancer with monoamine oxidase (MAO) inhibitor properties . This suggests that N-(furan-2-ylmethyl)-2-methylpropan-2-amine might interact with its targets in a similar manner, potentially enhancing monoaminergic transmission and exhibiting neuroprotective properties.

Biochemical Pathways

For instance, furan-containing compounds have been employed as medicines in a number of distinct disease areas . Furthermore, N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA) has been shown to affect basic synaptic transmission, long-term potentiation (LTP), and excitability in the dentate gyrus (DG) of the hippocampus of anesthetized rats .

Pharmacokinetics

F2mpa, a related compound, has been described as having moderate to good admet properties . This suggests that N-(furan-2-ylmethyl)-2-methylpropan-2-amine might have similar pharmacokinetic properties.

Result of Action

Furan derivatives have been noted for their remarkable therapeutic efficacy , suggesting that they may have significant molecular and cellular effects.

Action Environment

It has been noted that the use of ethyl acetate as a solvent inhibited the formation of a tertiary amine by-product, suggesting that solvent choice can influence the reaction outcomes .

properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-methylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-9(2,3)10-7-8-5-4-6-11-8/h4-6,10H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJNBNJINCKLJFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406014 | |

| Record name | N-[(Furan-2-yl)methyl]-2-methylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tert-butyl)-N-(2-furylmethyl)amine | |

CAS RN |

115881-56-6 | |

| Record name | N-[(Furan-2-yl)methyl]-2-methylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2(3H)-one](/img/structure/B45605.png)